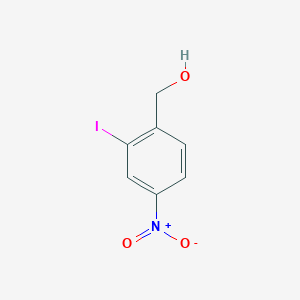

(2-Iodo-4-nitrophenyl)methanol

Overview

Description

“(2-Iodo-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.03 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “(2-Iodo-4-nitrophenyl)methanol” consists of an iodine atom and a nitro group attached to a phenyl ring, with a methanol group also attached to the phenyl ring .Physical And Chemical Properties Analysis

“(2-Iodo-4-nitrophenyl)methanol” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications

Green Chemistry in Oxidation Reactions

- Hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones showcases a dual recycling strategy for hypervalent iodine reagents, offering a greener approach to organic synthesis (Dohi et al., 2012).

Solvatochromic Switches and Probes

- Nitro-substituted phenolates demonstrate solvatochromism, used as switches and probes for investigating solvent mixtures, hinting at applications in sensing and solvent polarity studies (Nandi et al., 2012).

Catalysis and Isomerization

- Dinuclear Zn(II) complexes promote cleavage and isomerization of alkyl phosphates, revealing potential in catalytic processes and organic transformation mechanisms (Tsang et al., 2009).

Photorelease Mechanisms

- The study of 2-nitrobenzyl compounds in photorelease mechanisms for controlled release of small molecules, offering applications in photoresponsive materials and drug delivery systems (Il'ichev et al., 2004).

Methanol as a Hydrogen Source

- Innovative use of methanol as both a C1 synthon and H2 source for N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrating its role in sustainable chemical synthesis (Sarki et al., 2021).

Methanol in Catalysis and Energy

- Methanol's role in fuel cells and as a green fuel alternative is explored through studies on methanol oxidation and its use in producing high-performance catalysts for energy applications (Niu et al., 2016).

Lipid Dynamics and Solvent Effects

- Methanol's impact on lipid dynamics and flip-flop kinetics in biological membranes, with implications for drug delivery and membrane protein studies (Nguyen et al., 2019).

Safety and Hazards

“(2-Iodo-4-nitrophenyl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Future Directions

properties

IUPAC Name |

(2-iodo-4-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZHUUBCMWRTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole](/img/structure/B2678434.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2678441.png)

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)

![2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2678448.png)

![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)

![ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2678455.png)